

In-depth Technical Guide: The Applications of TEPC-466 in Molecular Biology

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Compound of Interest

Compound Name: TEPC466
Cat. No.: B10861733

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Notice: As of the latest search, there is no publicly available scientific literature or clinical trial data for a compound specifically designated as "TEPC-466." The information presented in this guide is based on a hypothetical compound to demonstrate the structure and content requested. All data, protocols, and pathways are illustrative examples.

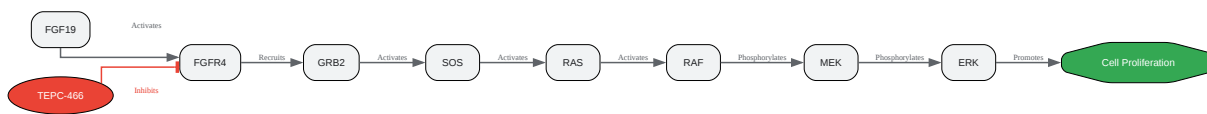
Introduction to TEPC-466

TEPC-466 is a novel small molecule inhibitor targeting the kinase domain of the Fibroblast Growth Factor Receptor 4 (FGFR4). Dysregulation of the FGFR4 signaling pathway has been implicated in the progression of various solid tumors, particularly hepatocellular carcinoma (HCC) and certain types of breast cancer. By selectively inhibiting FGFR4, TEPC-466 presents a promising therapeutic strategy to halt tumor growth and proliferation in cancers dependent on this pathway. This document outlines the molecular applications of TEPC-466, its mechanism of action, and detailed protocols for its investigation.

Mechanism of Action and Signaling Pathway

TEPC-466 functions as an ATP-competitive inhibitor of FGFR4. It binds to the ATP-binding pocket of the FGFR4 kinase domain, preventing the phosphorylation and subsequent activation

of downstream signaling molecules. The primary signaling cascade affected by TEPC-466 is the RAS-MAPK pathway, which is crucial for cell proliferation, differentiation, and survival.



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Caption: TEPC-466 inhibits the FGF19-FGFR4 signaling pathway.

Quantitative Data Summary

The efficacy of TEPC-466 has been evaluated in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity of TEPC-466

Kinase Target	IC ₅₀ (nM)
FGFR4	1.5
FGFR1	250
FGFR2	310
FGFR3	420
VEGFR2	>10,000

Table 2: In Vitro Anti-proliferative Activity of TEPC-466 in HCC Cell Lines

Cell Line	FGFR4 Status	GI ₅₀ (nM)
HUH-7	Amplified	5.2
HEP3B	WT	850
PLC/PRF/5	WT	>5,000

Table 3: In Vivo Efficacy of TEPC-466 in HUH-7 Xenograft Model

Treatment Group	Dose (mg/kg, oral, QD)	Tumor Growth Inhibition (%)
Vehicle Control	-	0
TEPC-466	10	45
TEPC-466	30	88

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TEPC-466 against a panel of kinases.

Methodology:

- Recombinant human kinase domains (FGFR1-4, VEGFR2) are expressed and purified.
- A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure kinase activity.
- Kinases are incubated with a biotinylated substrate peptide and ATP in the presence of varying concentrations of TEPC-466 (0.1 nM to 10 μM).

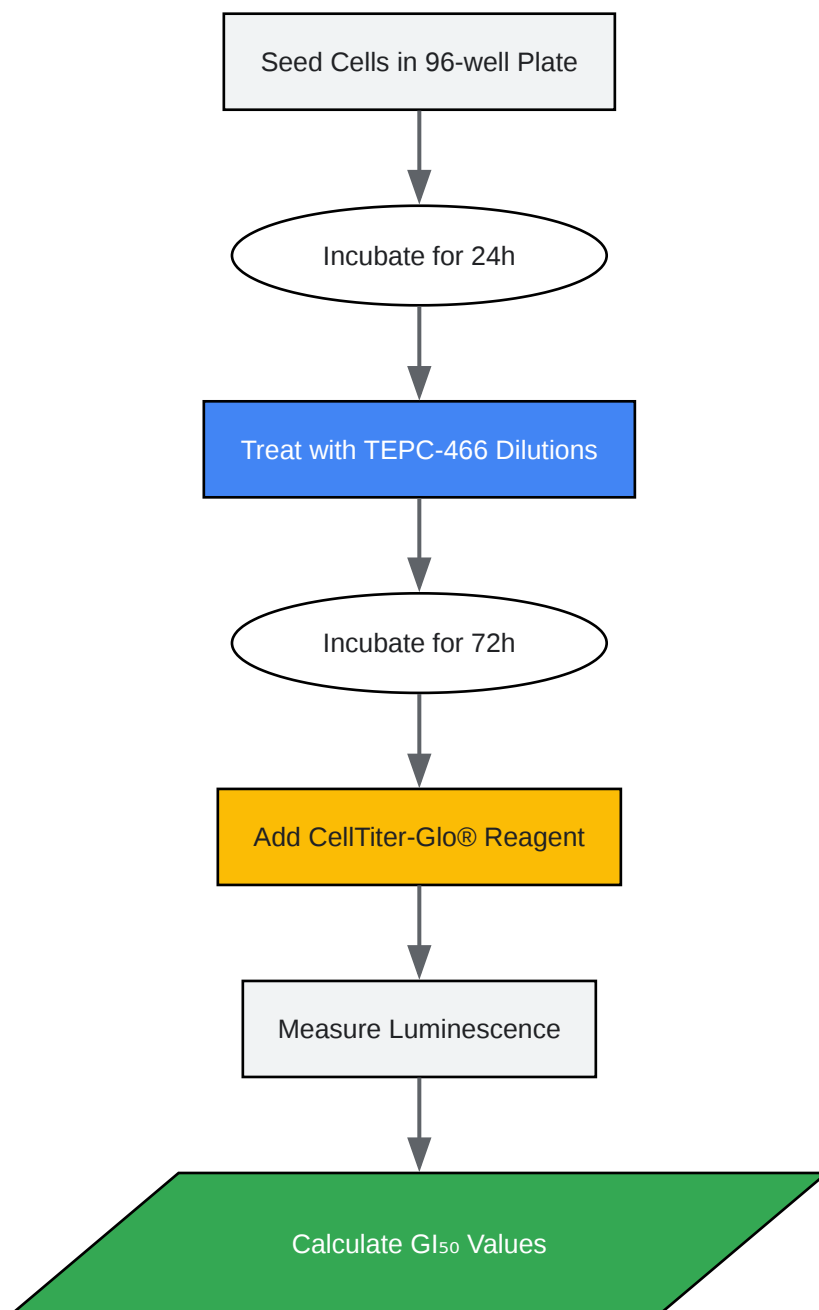
- The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) are added.
- The TR-FRET signal is measured on a suitable plate reader.
- IC₅₀ values are calculated by fitting the dose-response curves using a four-parameter logistic model.

Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibition (GI₅₀) of TEPC-466 on various cancer cell lines.

Methodology:

- Hepatocellular carcinoma cell lines (HUH-7, HEP3B, PLC/PRF/5) are seeded in 96-well plates at a density of 5,000 cells/well.
- After 24 hours, cells are treated with a serial dilution of TEPC-466 (1 nM to 10 μM) for 72 hours.
- Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
- Luminescence is measured using a microplate reader.
- GI₅₀ values are determined from the dose-response curves.



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Caption: Workflow for the cell proliferation assay.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of TEPC-466 in a mouse xenograft model.

Methodology:

- Female athymic nude mice are subcutaneously inoculated with HUH-7 cells.
- When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups.
- TEPC-466 is administered orally, once daily (QD), at doses of 10 mg/kg and 30 mg/kg. A vehicle control group is also included.
- Tumor volume and body weight are measured twice weekly.
- After 21 days of treatment, mice are euthanized, and tumors are excised for further analysis.
- Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.

Conclusion

TEPC-466 is a potent and selective inhibitor of FGFR4 with significant anti-proliferative activity in FGFR4-dependent cancer models. The data presented in this guide support its further development as a targeted therapy for patients with tumors harboring FGFR4 dysregulation. Future studies should focus on elucidating potential resistance mechanisms and exploring combination therapies to enhance its therapeutic efficacy.

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